molecular formula C4H6INO3 B1427441 methyl N-(2-iodoacetyl)carbamate CAS No. 1343972-56-4

methyl N-(2-iodoacetyl)carbamate

Cat. No.: B1427441
CAS No.: 1343972-56-4
M. Wt: 243 g/mol
InChI Key: SRKXINLFILPTFQ-UHFFFAOYSA-N
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Description

Methyl N-(2-iodoacetyl)carbamate is an organic compound with the molecular formula C4H6INO3 It is a derivative of carbamic acid and contains an iodoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-iodoacetyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with iodoacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and to ensure high yield. The general reaction scheme is as follows:

Methyl carbamate+Iodoacetyl chlorideMethyl N-(2-iodoacetyl)carbamate+HCl\text{Methyl carbamate} + \text{Iodoacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Methyl carbamate+Iodoacetyl chloride→Methyl N-(2-iodoacetyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-iodoacetyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the iodo group under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride can reduce the compound to its corresponding alcohol.

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., N-(2-aminoacetyl)carbamate.

    Oxidation: Products may include oxidized derivatives of the carbamate.

    Reduction: Products include reduced forms of the carbamate, such as alcohols.

Scientific Research Applications

Methyl N-(2-iodoacetyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing iodoacetyl groups into molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-bromoacetyl)carbamate
  • Methyl N-(2-chloroacetyl)carbamate
  • Methyl N-(2-fluoroacetyl)carbamate

Uniqueness

Methyl N-(2-iodoacetyl)carbamate is unique due to the presence of the iodo group, which is a good leaving group in substitution reactions. This property makes it more reactive compared to its bromo, chloro, and fluoro analogs, allowing for more efficient chemical modifications.

Properties

IUPAC Name

methyl N-(2-iodoacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6INO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXINLFILPTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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